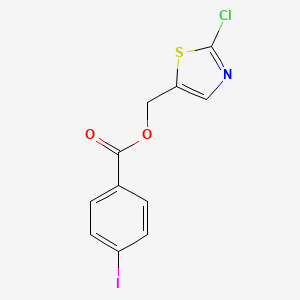
(2-Chloro-1,3-thiazol-5-yl)methyl 4-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-1,3-thiazol-5-yl)methyl 4-iodobenzoate is a chemical compound with the molecular formula C11H7ClINO2S and a molecular weight of 379.60 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a thiazole ring and an iodobenzoate moiety .
Preparation Methods
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 4-iodobenzoate typically involves the reaction of 4-iodobenzoic acid with (2-chloro-1,3-thiazol-5-yl)methanol under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Chemical Reactions Analysis
(2-Chloro-1,3-thiazol-5-yl)methyl 4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and iodo groups.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The iodobenzoate moiety can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chloro-1,3-thiazol-5-yl)methyl 4-iodobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 4-iodobenzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
(2-Chloro-1,3-thiazol-5-yl)methyl 4-iodobenzoate can be compared with other similar compounds, such as:
(2-Chloro-1,3-thiazol-5-yl)methyl benzoate: Lacks the iodine atom, which may affect its reactivity and biological activity.
(2-Chloro-1,3-thiazol-5-yl)methyl 4-bromobenzoate: Contains a bromine atom instead of iodine, leading to different chemical and biological properties.
(2-Chloro-1,3-thiazol-5-yl)methyl 4-fluorobenzoate: The fluorine atom imparts different electronic effects compared to iodine.
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 4-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClINO2S/c12-11-14-5-9(17-11)6-16-10(15)7-1-3-8(13)4-2-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXHTOYJYZLVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN=C(S2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClINO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
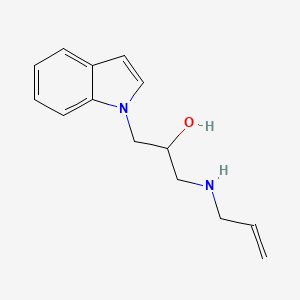

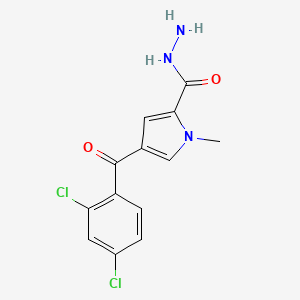
![(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2648241.png)
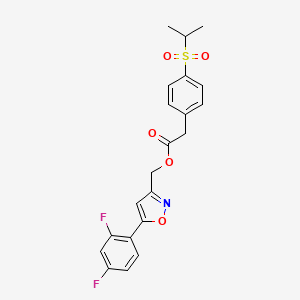
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2648244.png)
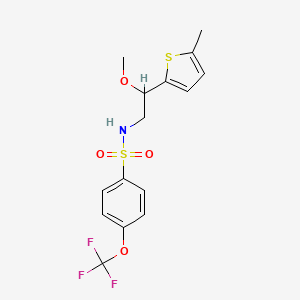
![6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2648246.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-N'-phenylethanediamide](/img/structure/B2648249.png)
![6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2648250.png)
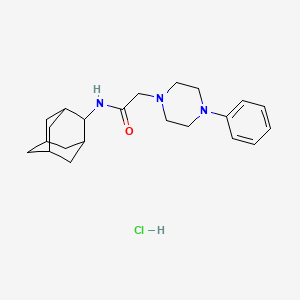
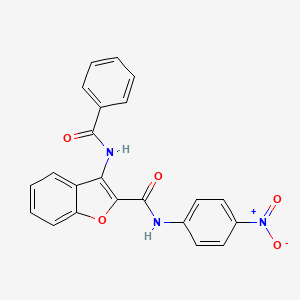
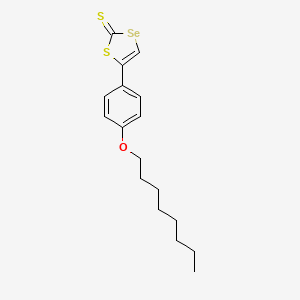
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2648256.png)
